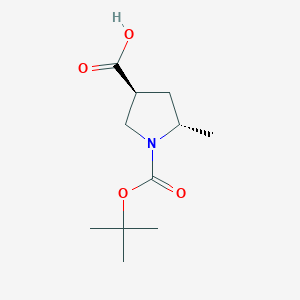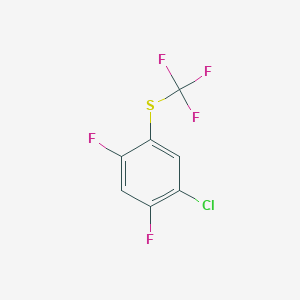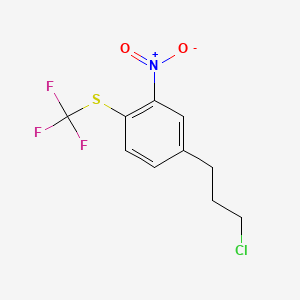
1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a chloropropyl group, a nitro group, and a trifluoromethylthio group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethylthio)aniline with 1,3-dichloropropane in the presence of a base to form the intermediate 1-(3-chloropropyl)-3-(trifluoromethylthio)benzene. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-3-nitrobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1-(3-Chloropropyl)-4-nitrobenzene: The position of the nitro group affects the compound’s electronic properties and reactivity.
1-(3-Chloropropyl)-3-(trifluoromethylthio)benzene: Lacks the nitro group, leading to different applications and reactivity.
The presence of the trifluoromethylthio group in this compound makes it unique, as this group can significantly influence the compound’s chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9ClF3NO2S |
|---|---|
Peso molecular |
299.70 g/mol |
Nombre IUPAC |
4-(3-chloropropyl)-2-nitro-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF3NO2S/c11-5-1-2-7-3-4-9(18-10(12,13)14)8(6-7)15(16)17/h3-4,6H,1-2,5H2 |
Clave InChI |
UAVJJZBKRCZTJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCCCl)[N+](=O)[O-])SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl-](/img/structure/B14049180.png)
![2-Methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene](/img/structure/B14049186.png)
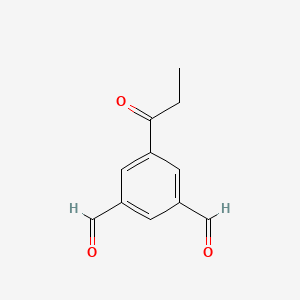
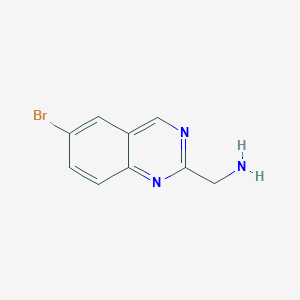


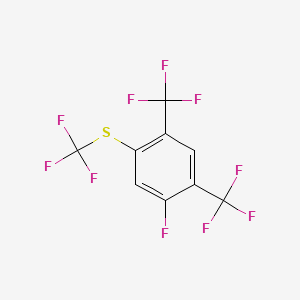
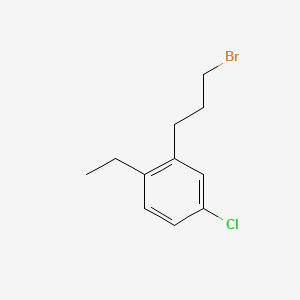

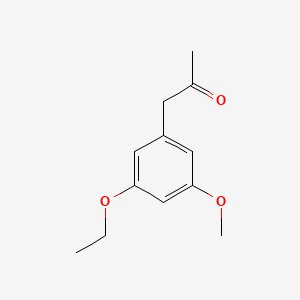

![5-Bromo-5H-imidazo[2,1-B][1,3]oxazine](/img/structure/B14049249.png)
